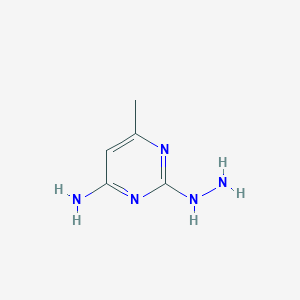
3-((3-Aminopropyl)(methyl)amino)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Aminopropyl)(methyl)amino)propanenitrile is an organic compound with both amine and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopropyl)(methyl)amino)propanenitrile typically involves the reaction of 3-aminopropylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Aminopropyl)(methyl)amino)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-((3-Aminopropyl)(methyl)amino)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-((3-Aminopropyl)(methyl)amino)propanenitrile involves its interaction with molecular targets, such as enzymes and receptors, through its amine and nitrile functional groups. These interactions can modulate various biochemical pathways and cellular processes, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-1-propylamine: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
3-(Piperazin-1-yl)propanenitrile:
3-(Ethylamino)propanenitrile: Similar nitrile group but with an ethylamine moiety, affecting its chemical behavior.
Eigenschaften
Molekularformel |
C7H15N3 |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-[3-aminopropyl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C7H15N3/c1-10(6-2-4-8)7-3-5-9/h2-4,6-8H2,1H3 |
InChI-Schlüssel |
OUCYLAWCGIOAOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


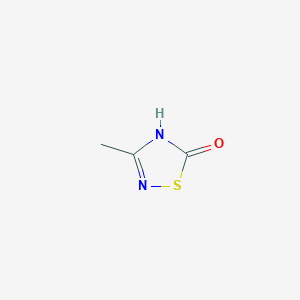
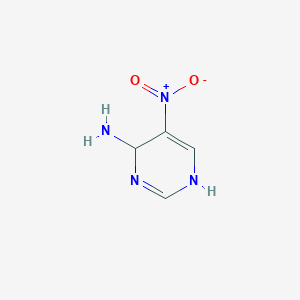
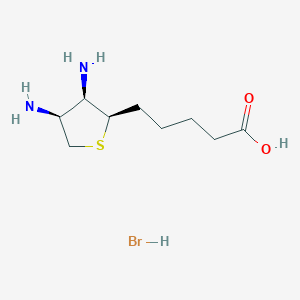
![3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione](/img/structure/B13106369.png)


![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)
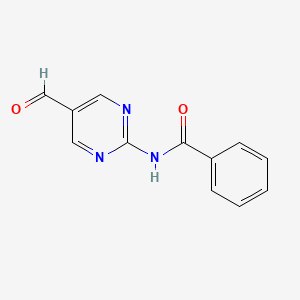
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)
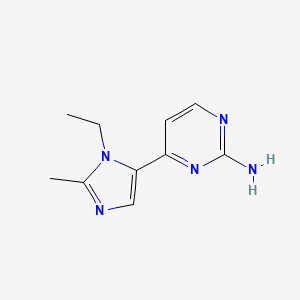
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)

